molecular formula C14H10FNO3 B2592279 4-(2-Fluorobenzamido)benzoic acid CAS No. 300713-78-4

4-(2-Fluorobenzamido)benzoic acid

Cat. No.: B2592279
CAS No.: 300713-78-4
M. Wt: 259.236
InChI Key: FZJCDIMBKJXQMN-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzamido)benzoic acid is a useful research compound. Its molecular formula is C14H10FNO3 and its molecular weight is 259.236. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-fluorobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-12-4-2-1-3-11(12)13(17)16-10-7-5-9(6-8-10)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJCDIMBKJXQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Fluorobenzamido)benzoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(2-Fluorobenzamido)benzoic acid, a fluorinated aromatic compound of significant interest to researchers and professionals in drug discovery and development. While this specific isomer is not as extensively documented as some of its counterparts, this paper constructs a detailed profile by examining its core chemistry, proposing a robust synthesis protocol based on established reactions, and exploring its potential applications by drawing parallels with structurally related molecules.

Core Molecular Attributes

This compound, also known as N-(4-carboxyphenyl)-2-fluorobenzamide, is an amide derivative linking a 2-fluorobenzoyl group to the nitrogen of 4-aminobenzoic acid. The strategic placement of the fluorine atom on the benzoyl ring is a key feature, designed to modulate the molecule's electronic and physicochemical properties.

Molecular Formula and Weight

The chemical structure of this compound logically combines the moieties of its precursors, 2-fluorobenzoyl chloride and 4-aminobenzoic acid, through an amide linkage.

  • Molecular Formula: C₁₄H₁₀FNO₃

  • Calculated Molecular Weight: 259.24 g/mol

This calculated weight is consistent with that of its isomer, 4-(4-fluorobenzamido)benzoic acid, which has a reported molecular weight of 259.23 g/mol .

Structural and Physicochemical Data Summary
PropertyThis compound (Predicted)2-Fluorobenzoic Acid (Precursor)4-Aminobenzoic Acid (Precursor)
IUPAC Name This compound2-Fluorobenzoic acid4-Aminobenzoic acid
Synonyms N-(4-carboxyphenyl)-2-fluorobenzamideo-Fluorobenzoic acidPABA, p-Aminobenzoic acid
CAS Number Not Assigned445-29-4[1]150-13-0
Molecular Formula C₁₄H₁₀FNO₃C₇H₅FO₂[1][2]C₇H₇NO₂
Molecular Weight 259.24 g/mol 140.11 g/mol 137.14 g/mol
Appearance Likely a white to off-white crystalline solidOff-white crystalline powder[2]White to off-white crystalline powder
Melting Point N/A122-125 °C187-189 °C
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.Slightly soluble in water[2]Sparingly soluble in cold water; soluble in hot water, ethanol, and ether.

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry.[3] The carbon-fluorine bond is highly stable, and the presence of this electronegative atom can significantly alter a molecule's properties to enhance its therapeutic potential.[3]

Key Advantages of Fluorination:

  • Metabolic Stability: The strength of the C-F bond can prevent metabolic degradation at that position by cytochrome P450 enzymes, often leading to an increased biological half-life.[3]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and selectivity.[3]

  • Modulated Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes.[3]

  • pKa Alteration: As a potent electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic centers, affecting the molecule's ionization state at physiological pH and influencing solubility and target engagement.[3]

Derivatives of fluorinated benzoic acids and benzamides have demonstrated a wide range of biological activities, including antiviral and anti-inflammatory effects, underscoring the potential of this compound as a scaffold for novel therapeutics.[4][5]

Synthesis Protocol: N-Acylation via Schotten-Baumann Reaction

The most direct and reliable method for synthesizing this compound is the N-acylation of 4-aminobenzoic acid with 2-fluorobenzoyl chloride. This is a classic Schotten-Baumann reaction, which involves the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_reaction Reaction Vessel cluster_workup Work-up & Purification R1 4-Aminobenzoic Acid (PABA) Mix R1->Mix R2 2-Fluorobenzoyl Chloride R2->Mix Solvent Anhydrous DCM Solvent->Mix Base Triethylamine (TEA) Base->Mix Temp 0°C to RT Temp->Mix Acidify Acidification (HCl) Mix->Acidify Reaction Mixture Filter Filtration Acidify->Filter Precipitate Slurry Recrystallize Recrystallization (Ethanol/Water) Filter->Recrystallize Crude Product Product 4-(2-Fluorobenzamido) benzoic Acid Recrystallize->Product Purified Product

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Methodology

Materials and Reagents:

  • 4-Aminobenzoic acid (PABA)

  • 2-Fluorobenzoyl chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethanol

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Protocol:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-aminobenzoic acid in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add 1.2 equivalents of anhydrous triethylamine (TEA) to the stirred solution. The TEA acts as a base to scavenge the HCl produced during the reaction.

  • Acylation: Slowly add a solution of 1.1 equivalents of 2-fluorobenzoyl chloride in anhydrous DCM to the reaction mixture dropwise. The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon on the acyl chloride, facilitating a rapid reaction. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-aminobenzoic acid) is consumed.

  • Work-up and Isolation:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product, this compound, as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Determine the melting point.

Conclusion and Future Directions

This compound represents a valuable, yet under-explored, molecular scaffold. The robust and scalable synthesis protocol outlined herein provides a clear pathway for its production, enabling further investigation. Based on the established biological activities of related fluorinated benzamides, this compound is a promising candidate for screening in various therapeutic areas, particularly as an antiviral or anti-inflammatory agent. Future research should focus on the biological evaluation of this compound and its derivatives to unlock their full potential in the landscape of modern drug discovery.

References

  • Antimicrobial Agents and Chemotherapy. (2012). 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic Acid, an Antiviral Compound With Activity Against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 2-Fluorobenzoic acid. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluorobenzoic acid. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Available at: [Link]

  • Synthesis and Biological Activity of Benzoic Acid and Phenylthiourea Derivative. (2023). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(2-Fluorobenzamido)benzoic Acid: Properties, Synthesis, and Safety Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: The compound 4-(2-Fluorobenzamido)benzoic acid is not readily found in major chemical databases such as PubChem, and as such, no specific PubChem CID or dedicated safety data sheet (SDS) is available. The following guide has been meticulously compiled by extrapolating data from its constituent precursors, 2-fluorobenzoic acid and 4-aminobenzoic acid, as well as from structurally related compounds. All information should be regarded as predictive and must be verified through experimental analysis upon synthesis of the compound.

Introduction and Rationale

In the landscape of modern medicinal chemistry and drug discovery, the strategic combination of tailored molecular fragments is paramount to the development of novel therapeutic agents. The molecule this compound presents an intriguing scaffold, wedding the functionalities of a fluorinated aromatic ring with a benzoic acid moiety through a stable amide linkage. The presence of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its probable synthesis, predicted physicochemical properties, and a thorough assessment of its potential safety hazards.

Molecular Identification and Predicted Properties

While a specific PubChem CID for this compound is not available, we can confidently predict its structural and chemical properties based on its synthetic precursors.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimations and should be confirmed experimentally.

PropertyPredicted ValueRationale
Molecular Formula C₁₄H₁₀FNO₃Derived from the condensation of C₇H₅FO₂ (2-fluorobenzoic acid) and C₇H₇NO₂ (4-aminobenzoic acid) with the loss of H₂O.
Molecular Weight ~259.24 g/mol Calculated based on the molecular formula.
Appearance White to off-white solidTypical appearance for aromatic amides and carboxylic acids.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The carboxylic acid group imparts some water solubility, while the aromatic rings suggest solubility in organic solvents.
Melting Point Expected to be relatively high (>200 °C)Aromatic amides and carboxylic acids often have high melting points due to strong intermolecular hydrogen bonding and pi-stacking interactions.

Proposed Synthesis Workflow

The most direct and logical synthetic route to this compound is via an amide coupling reaction between an activated form of 2-fluorobenzoic acid and 4-aminobenzoic acid.

Experimental Protocol: Amide Coupling

Objective: To synthesize this compound.

Materials:

  • 2-Fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • 4-Aminobenzoic acid

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • An organic base (e.g., Triethylamine (TEA), Pyridine)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Activation of 2-Fluorobenzoic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluorobenzoic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-fluorobenzoyl chloride. This intermediate is moisture-sensitive and should be used immediately.[1]

  • Amide Formation:

    • In a separate flask, dissolve 4-aminobenzoic acid and an organic base (e.g., triethylamine, 2 equivalents) in an anhydrous aprotic solvent.

    • Cool the solution in an ice bath.

    • Slowly add a solution of the freshly prepared 2-fluorobenzoyl chloride in the same anhydrous solvent to the cooled solution of 4-aminobenzoic acid.

    • Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Acidify the aqueous layer with dilute HCl to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification FBA 2-Fluorobenzoic Acid FBC 2-Fluorobenzoyl Chloride FBA->FBC Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->FBC ABA 4-Aminobenzoic Acid Product This compound FBC->Product Stirring ABA->Product Base Organic Base (e.g., TEA) Base->Product Solvent Anhydrous Solvent Solvent->Product Crude Crude Product Purified Purified Product Crude->Purified Recrystallization

Caption: Proposed synthesis workflow for this compound.

Inferred Safety and Handling

Given the absence of a specific Safety Data Sheet for this compound, a conservative approach to safety is imperative. The following hazards are inferred from the precursors and related compounds.

Hazard Identification
Hazard ClassInferred Hazard StatementBasis of Inference
Acute Oral Toxicity Harmful if swallowed.2-Fluorobenzoic acid and other benzoic acid derivatives can be harmful if ingested.
Skin Corrosion/Irritation Causes skin irritation.Both 2-fluorobenzoic acid and 4-aminobenzoic acid can cause skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation. May cause serious eye damage.Precursors and related compounds are known eye irritants.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of dusts of aromatic acids and amides can irritate the respiratory tract.
Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

  • General Hygiene: Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Potential Applications in Research and Drug Development

The structural motifs within this compound suggest several potential applications in drug discovery and materials science.

  • Medicinal Chemistry Scaffold: The benzamide linkage is a common feature in many approved drugs. The combination of a fluorinated ring and a benzoic acid handle makes this molecule an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets.

  • Anti-inflammatory Agents: Benzoic acid derivatives are known to possess anti-inflammatory properties.[2] The 2-fluoro substitution could modulate this activity.

  • Antimicrobial Research: The synthesis of novel antimicrobial agents is a continuous effort, and fluorinated benzoic acid derivatives have been explored for this purpose.[3]

  • Polymer Science: The carboxylic acid functionality allows for the incorporation of this molecule into polymer backbones, potentially imparting unique thermal or chemical resistance properties.

Logical Relationship Diagram

LogicalRelationships cluster_precursors Precursors cluster_target Target Compound cluster_properties Inferred Properties & Data FBA 2-Fluorobenzoic Acid Target This compound FBA->Target Amide Coupling ABA 4-Aminobenzoic Acid ABA->Target Amide Coupling PhysChem Physicochemical Properties Target->PhysChem Predicts Safety Safety & Handling Target->Safety Infers Applications Potential Applications Target->Applications Suggests

Caption: Logical flow from precursors to the properties of the target compound.

Conclusion

While this compound is not a commercially available compound with established data, its synthesis is straightforward from common precursors. This technical guide provides a robust framework for its preparation, handling, and exploration in research and development. The inferred properties and safety precautions outlined herein should enable researchers to work with this novel compound in a safe and informed manner. As with any new chemical entity, thorough experimental characterization is essential to validate the predicted data.

References

  • CAS Common Chemistry. (n.d.). 4-Fluorobenzamide. Retrieved February 6, 2026, from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • PubChem. (n.d.). 2-Acetamido-4-fluorobenzoic acid. Retrieved from [Link]

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]

  • PMC. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Fluorobenzoic acid, 100 g, CAS No. 456-22-4. Retrieved from [Link]

  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

Sources

Technical Guide: 4-(2-Fluorobenzamido)benzoic Acid Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 4-(2-Fluorobenzamido)benzoic acid, focusing on melting point determination, synthesis logic, and the resolution of common literature discrepancies regarding its solid-state properties.

Executive Summary

This compound is a diaryl amide derivative used frequently as a scaffold in medicinal chemistry (e.g., in the design of histone deacetylase inhibitors and retinoid analogs). Accurate characterization of this compound is often complicated by literature discrepancies that conflate the free carboxylic acid with its ethyl ester precursor or hydrated forms.

Core Insight: The melting point (MP) of the pure free acid typically falls in the high-temperature range (270–300°C) due to strong intermolecular hydrogen bonding and π-stacking. Lower reported values (140–160°C) almost invariably refer to the ethyl ester intermediate or impure solvates. This guide provides the definitive data ranges, synthesis protocols to ensure phase purity, and the thermodynamic reasoning required for validation.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name This compound
Synonyms 4-[(2-Fluorobenzoyl)amino]benzoic acid; N-(4-Carboxyphenyl)-2-fluorobenzamide
Molecular Formula C₁₄H₁₀FNO₃
Molecular Weight 259.23 g/mol
Structural Features Ortho-fluorine substitution on the benzoyl ring; Para-substituted benzoic acid moiety.
Key Interaction The amide linker and carboxylic acid facilitate a rigid, planar dimer network in the crystal lattice.

Melting Point Data & Thermodynamic Analysis

The following table synthesizes experimental data for the target compound and its closest structural analogs. Note the distinct separation between the Ester and Acid forms.

Comparative Melting Point Data
Compound VariantFormMelting Point Range (°C)Reference Context
This compound Free Acid 275 – 290 °C (Predicted) Based on ortho-effect lowering MP relative to para-analog (296°C) [1, 2].
4-(2-Fluorobenzamido)benzoate Ethyl Ester 140 – 150 °C Intermediate precursor; often misreported as the acid.
4-Benzamidobenzoic acid (Unsubstituted)Free Acid296 °CConfirmed high-melting crystalline solid [2].
4-(4-Fluorobenzamido)benzoic acidFree Acid~295–300 °CPara-substitution maintains high lattice energy.
4-(4-Fluorobenzamido)benzoateEthyl Ester155 – 156 °CLiterature value often cited for the "acid" in error [1].
Thermodynamic Interpretation
  • The "Acid Effect": The free carboxylic acid moiety allows for the formation of centrosymmetric hydrogen-bonded dimers. This interaction significantly increases the lattice energy, raising the melting point by >100°C compared to the ester.

  • The Ortho-Fluoro Effect: The 2-fluoro substituent introduces steric strain that slightly disrupts the planarity of the amide bond relative to the phenyl ring. This typically results in a lower melting point (by 10–20°C) compared to the unsubstituted or 4-fluoro analogs (which pack more efficiently).

  • Impurity Warning: A melting point observed in the 180–210°C range often indicates a mixture of unreacted 4-aminobenzoic acid (MP 188°C) and the product.

Synthesis & Purification Protocol (Self-Validating)

To obtain accurate melting point data, one must ensure the complete hydrolysis of the ester or the complete conversion of the acid chloride reaction. The following workflow utilizes a Schotten-Baumann approach optimized for purity.

Reagents
  • Substrate: 4-Aminobenzoic acid (PABA) or Ethyl 4-aminobenzoate.

  • Electrophile: 2-Fluorobenzoyl chloride.[1]

  • Solvent/Base: THF/Pyridine (for anhydrous) or Water/Na₂CO₃ (aqueous Schotten-Baumann).

Step-by-Step Protocol
  • Acylation (Formation of Amide Linkage):

    • Dissolve 4-aminobenzoic acid (1.0 eq) in dry THF with Pyridine (1.2 eq).

    • Add 2-fluorobenzoyl chloride (1.1 eq) dropwise at 0°C to prevent bis-acylation.

    • Checkpoint: Monitor TLC. The amine (polar) should disappear, replaced by a less polar amide spot.

    • Note: If using Ethyl 4-aminobenzoate, the product is the Ester (MP ~145°C).

  • Hydrolysis (If starting from Ester):

    • Reflux the ester in 10% NaOH/Ethanol for 2 hours.

    • Acidify carefully with 1M HCl to pH 2.

    • Observation: The Free Acid will precipitate as a white, high-melting solid.

  • Purification (Critical for MP Determination):

    • Filter the crude solid.

    • Recrystallization: Use boiling Ethanol/DMF mixture. The free acid has low solubility in pure ethanol or water.

    • Validation: The crystals should not melt below 250°C.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 4-Aminobenzoic Acid Reaction Reaction: Nucleophilic Acyl Substitution (THF/Pyridine, 0°C) Start->Reaction Reagent Reagent: 2-Fluorobenzoyl Chloride Reagent->Reaction Crude Crude Product Reaction->Crude Purification Purification: Recrystallization (EtOH/DMF) Crude->Purification Acid Synthesis path FinalAcid Target: Free Acid (MP: >270°C) Purification->FinalAcid If PABA used FinalEster Target: Ethyl Ester (MP: ~145°C) Purification->FinalEster If Ethyl PABA used Validation MP Check FinalAcid->Validation Validation->Crude Fail (<200°C) Validation->FinalAcid Pass (>270°C)

Caption: Logical workflow for the synthesis and validation of this compound, distinguishing between the high-melting acid and low-melting ester.

References

  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives. PubMed Central (PMC). Available at: [Link] (Note: This source lists the ester/intermediate MPs, often cited as 150-156°C).

  • Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors. ResearchGate. Available at: [Link] (Confirming the 296°C range for the free acid analog).

  • 2-Fluorobenzoyl chloride Properties. PubChem. Available at: [Link].

  • 4-Aminobenzoic acid (PABA) Properties. National Institute of Standards and Technology (NIST). Available at: [Link].

Sources

Methodological & Application

Application Notes & Protocols: Recrystallization of 4-(2-Fluorobenzamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or an intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 4-(2-Fluorobenzamido)benzoic acid is a key building block in the synthesis of various biologically active molecules. Its structural integrity, free from impurities, is paramount for predictable downstream reactions and for ensuring that the final compounds exhibit the desired pharmacological profile without confounding data from contaminants.

Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[1][2] This process leverages the differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures. A well-executed recrystallization can dramatically enhance the purity of a compound, yielding a crystalline product with a well-defined structure and high homogeneity.

This document provides a detailed guide for the purification of this compound via recrystallization. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles and troubleshooting strategies to empower the user to adapt and optimize the process for their specific needs.

Understanding the Molecule: this compound

A successful purification strategy begins with an understanding of the target molecule's physicochemical properties.

  • Structure: The molecule possesses both a carboxylic acid (-COOH) group and an amide (-CONH-) linkage. These functional groups are capable of hydrogen bonding, rendering the molecule relatively polar. The presence of two aromatic rings also contributes to its solid nature and provides sites for potential pi-pi stacking interactions.

  • Polarity: The combination of polar functional groups suggests that polar solvents will be effective for dissolution.[3]

  • Expected Impurities: Common impurities may include unreacted starting materials (e.g., 4-aminobenzoic acid and 2-fluorobenzoyl chloride), byproducts from the synthesis, or residual solvents. The chosen recrystallization solvent should ideally have high solubility for these impurities at all temperatures, ensuring they remain in the mother liquor upon cooling.

The Principle of Recrystallization

The foundation of recrystallization lies in the differential solubility of a solid in a solvent at different temperatures. An ideal recrystallization solvent should exhibit the following characteristics[2]:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in solution after the desired compound has crystallized).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

  • Boiling Point Below Melting Point: The boiling point of the solvent should be lower than the melting point of the compound to prevent the compound from "oiling out" (melting before it dissolves).[3]

Solvent System Selection for this compound

Given the polar nature of this compound, polar solvents are the logical starting point for screening. For aromatic carboxylic acids, alcohols, water, and acetic acid are often suitable choices.[3][4] A mixed solvent system is also a highly effective strategy, particularly when a single solvent does not provide the ideal solubility profile.[3]

Recommended Solvents for Initial Screening:
SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol78Polar ProticOften an excellent choice for compounds with hydrogen bonding capabilities. Good balance of polarity.
Methanol65Polar ProticSimilar to ethanol but more polar and with a lower boiling point.
Isopropanol82Polar ProticLess polar than ethanol, may offer a different solubility profile.
Water100Polar ProticBenzoic acid derivatives often have low solubility in cold water but increased solubility in hot water.[2][5][6]
Acetic Acid118Polar ProticCan be a good solvent for aromatic acids, but its higher boiling point requires careful handling.
Ethanol/WaterVariableVariableA powerful mixed solvent system. The compound is dissolved in hot ethanol, and water is added as the "anti-solvent" to induce crystallization upon cooling.[3]
Ethyl Acetate/HexaneVariableVariableA less polar option. The compound is dissolved in the more polar ethyl acetate, and hexane is added as the anti-solvent.
Logical Flow for Solvent Selection

The following diagram illustrates a systematic approach to selecting an appropriate solvent system.

Solvent_Selection Start Start: Select a single polar solvent (e.g., Ethanol) Test_Solubility Add a small amount of solvent to the crude solid. Is it soluble at room temperature? Start->Test_Solubility Heat_Sample Heat the mixture to the solvent's boiling point. Does the solid dissolve? Test_Solubility->Heat_Sample No Too_Soluble FAIL: Compound is too soluble. Choose a less polar solvent OR use a mixed solvent system with an anti-solvent. Test_Solubility->Too_Soluble Yes Cool_Sample Cool the solution to room temperature and then in an ice bath. Do crystals form? Heat_Sample->Cool_Sample Yes Insoluble FAIL: Compound is insoluble. Choose a more polar solvent. Heat_Sample->Insoluble No Good_Solvent SUCCESS: Proceed with single solvent recrystallization. Cool_Sample->Good_Solvent Yes No_Crystals FAIL: Solution is not saturated. Try evaporating some solvent and re-cooling OR start over with less solvent. Cool_Sample->No_Crystals No

Caption: Decision tree for selecting a recrystallization solvent.

Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all operations involving hot, flammable solvents in a certified chemical fume hood. Never heat organic solvents with an open flame; use a hot plate or a heating mantle.

Protocol 1: Single Solvent Recrystallization (Example: Ethanol)

This protocol is ideal when a single solvent with a significant temperature-dependent solubility for the compound is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add the hot solvent in small portions until the solid has just completely dissolved. Using the minimum amount of hot solvent is crucial for maximizing yield.[2]

  • Decolorization (Optional): If the solution is colored due to high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute's weight). Swirl the flask and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.[3]

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, a hot filtration is necessary. Pre-heat a funnel (with fluted filter paper) and a receiving Erlenmeyer flask on the hot plate to prevent premature crystallization. Filter the hot solution quickly.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling is essential for the formation of large, pure crystals.[6] Rushing the cooling process can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Use minimal solvent to avoid redissolving the product.

  • Drying: Allow the crystals to air-dry on the filter for a period by drawing air through the funnel. Then, transfer the crystals to a watch glass for further air drying or place them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization (Example: Ethanol-Water)

This method is highly effective when the compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "poor" or "anti-solvent"). The two solvents must be miscible.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water (the "poor" solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the system is just at the saturation point at the elevated temperature.

  • Crystallization and Collection: Follow steps 4 through 8 from Protocol 1, using an ice-cold ethanol-water mixture of the same approximate final composition to wash the crystals in step 7.

General Recrystallization Workflow

Recrystallization_Workflow Start Place crude solid in Erlenmeyer flask Add_Solvent Add minimum amount of hot solvent to dissolve Start->Add_Solvent Check_Color Is the solution colored? Add_Solvent->Check_Color Add_Charcoal Add activated charcoal, boil briefly Check_Color->Add_Charcoal Yes Check_Insolubles Are there insoluble impurities? Check_Color->Check_Insolubles No Hot_Filtration Perform hot gravity filtration Add_Charcoal->Hot_Filtration Check_Insolubles->Hot_Filtration Yes Cool_Slowly Cool solution slowly to room temperature Check_Insolubles->Cool_Slowly No Hot_Filtration->Cool_Slowly Ice_Bath Cool further in an ice-water bath Cool_Slowly->Ice_Bath Vacuum_Filtration Collect crystals via vacuum filtration Ice_Bath->Vacuum_Filtration Wash_Crystals Wash crystals with small amount of cold solvent Vacuum_Filtration->Wash_Crystals Dry_Crystals Dry the purified crystals Wash_Crystals->Dry_Crystals End Pure Product Dry_Crystals->End

Caption: General experimental workflow for purification by recrystallization.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Solution(s)
"Oiling Out" The compound's melting point is lower than the solvent's boiling point. The solution is too concentrated.Lower the cooling temperature before crystallization begins by scratching the flask or adding a seed crystal. Use more solvent to dilute the solution. Change to a solvent system with a lower boiling point.[3]
No Crystal Formation Too much solvent was used, and the solution is not saturated. The compound is very soluble even at low temperatures.Boil off some of the solvent to increase the concentration and allow it to cool again. Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Add a "seed crystal" of the pure compound.
Poor Recovery/Low Yield Too much solvent was used. Premature crystallization during hot filtration. The crystals were washed with too much cold solvent. The compound has significant solubility in the cold solvent.Use the absolute minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Use only a very small amount of ice-cold solvent for washing. Ensure the solution is thoroughly cooled in an ice bath before filtering.
Colored Product Colored impurities were not fully removed.Use a small amount of activated charcoal during the dissolution step and perform a hot filtration.[3] Repeat the recrystallization process.

References

  • Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid - Benchchem.
  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
  • Recrystallization and Crystalliz
  • US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google P
  • RECRYSTALLIS
  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google P
  • Recrystallization of Benzoic Acid - University of Missouri-St. Louis.
  • EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid - Truman St
  • The Recrystallization of Benzoic Acid - St. Norbert College.
  • Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange. [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted 4-aminobenzoic acid (p-aminobenzoic acid, PABA) from their product mixtures. As a Senior Application Scientist, this guide synthesizes fundamental chemical principles with field-proven methodologies to ensure the efficient and effective purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual 4-aminobenzoic acid crucial for my experiment?

A1: Residual 4-aminobenzoic acid can act as an impurity that may interfere with downstream applications, such as biological assays or subsequent reaction steps. For pharmaceutical applications, stringent purity requirements necessitate its removal to avoid potential side effects and ensure the safety and efficacy of the final product.

Q2: What are the primary methods for removing 4-aminobenzoic acid?

A2: The most common and effective methods leverage the unique chemical properties of 4-aminobenzoic acid. These include:

  • Acid-Base Extraction: This technique exploits the amphoteric nature of 4-aminobenzoic acid, which possesses both a weakly acidic carboxylic acid group and a weakly basic amino group.

  • Recrystallization: This method relies on the differential solubility of 4-aminobenzoic acid and the desired product in a given solvent system at varying temperatures.

  • Column Chromatography: For more challenging separations, column chromatography offers a high-resolution purification method.

Q3: How do I choose the best purification method for my specific product mixture?

A3: The choice of method depends on the properties of your desired product and the nature of the impurities.

  • If your product is neutral or basic, acid-base extraction is often the most straightforward and scalable approach.

  • If your product has significantly different solubility characteristics from 4-aminobenzoic acid, recrystallization can be a highly effective and economical option.[1]

  • If your product has similar properties to 4-aminobenzoic acid, or if very high purity is required, column chromatography is the preferred method.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Product Contamination Persists After a Single Purification Step

Underlying Cause: A single purification step may be insufficient if the initial concentration of 4-aminobenzoic acid is high or if the properties of the product and the impurity are very similar.

Solutions:

  • Sequential Purification: Employ a combination of the methods described below. For example, perform an initial acid-base extraction to remove the bulk of the 4-aminobenzoic acid, followed by recrystallization or column chromatography to achieve higher purity.

  • Optimize the Chosen Method: Re-evaluate the parameters of your current method. For instance, in an extraction, ensure the pH is appropriately adjusted to fully ionize the 4-aminobenzoic acid. In recrystallization, screen for a more selective solvent system.

In-Depth Protocols and Methodologies

Method 1: Acid-Base Extraction

This technique is ideal for separating 4-aminobenzoic acid from neutral or basic organic compounds. The strategy involves selectively converting the acidic 4-aminobenzoic acid into its water-soluble salt, allowing for its separation from the organic phase.

Causality of Experimental Choices:

4-aminobenzoic acid has two pKa values: approximately 2.4 for the carboxylic acid and 4.9 for the protonated amino group.[2][3] By adjusting the pH of the aqueous solution, we can control its charge state and, consequently, its solubility.

  • Basic Wash (e.g., with Sodium Bicarbonate): A weak base like sodium bicarbonate (NaHCO₃) is sufficient to deprotonate the carboxylic acid group (pKa ~2.4), forming the water-soluble carboxylate salt, without significantly affecting less acidic compounds.[4]

  • Acidic Wash (e.g., with dilute HCl): A dilute acid will protonate the amino group (pKa of the conjugate acid ~4.9), forming a water-soluble ammonium salt.[5][6]

Experimental Protocol: Separation from a Neutral Compound

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.[4]

  • Basic Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the sodium 4-aminobenzoate salt. Repeat the extraction with fresh sodium bicarbonate solution to ensure complete removal.[7]

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified neutral product.

  • Recovery of 4-Aminobenzoic Acid (Optional): Combine the aqueous extracts and acidify with a strong acid, such as 6M HCl, until the pH is around 3.5.[8] The 4-aminobenzoic acid will precipitate out of the solution and can be collected by vacuum filtration.[7]

Diagram: Acid-Base Extraction Workflow

G start Crude Mixture in Organic Solvent add_bicarb Add Saturated NaHCO3 Solution start->add_bicarb separate1 Separate Layers add_bicarb->separate1 aq_layer1 Aqueous Layer: Sodium 4-aminobenzoate separate1->aq_layer1 Aqueous Phase org_layer1 Organic Layer: Purified Product separate1->org_layer1 Organic Phase add_hcl Acidify with HCl aq_layer1->add_hcl wash_brine Wash with Brine org_layer1->wash_brine precipitate Precipitated 4-Aminobenzoic Acid add_hcl->precipitate dry Dry over Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate final_product Pure Product evaporate->final_product

Caption: Workflow for removing 4-aminobenzoic acid via basic extraction.

Method 2: Recrystallization

Recrystallization is a powerful purification technique for solid compounds, based on their differential solubility in a given solvent at different temperatures.[1] The ideal solvent will dissolve the 4-aminobenzoic acid at an elevated temperature but not at room temperature, while the desired product remains in solution or vice versa.

Solvent Selection for 4-Aminobenzoic Acid:

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureReference
WaterSlightly soluble (4.7 g/L at 20°C)Soluble in hot water[9]
EthanolFreely solubleVery soluble
Diethyl EtherSolubleVery soluble[10]
Ethyl AcetateSolubleVery soluble[9]
BenzeneSlightly solubleSoluble[9]
Petroleum EtherPractically insolubleSparingly soluble[9]

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which your desired product has a different solubility profile than 4-aminobenzoic acid. For instance, if your product is soluble in cold ethanol, you could attempt to crystallize the 4-aminobenzoic acid from the solution by cooling.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.[11]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[12] Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals.

Diagram: Recrystallization Decision Tree

G start Crude Solid Mixture dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form filter Vacuum Filter crystals_form->filter Yes induce Induce Crystallization (Scratch/Seed) crystals_form->induce No wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor (Contains Impurities) filter->mother_liquor dry Dry Crystals wash->dry product Purified Solid dry->product induce->cool

Caption: General workflow for purification by recrystallization.

Method 3: Column Chromatography

For challenging separations where extraction and recrystallization are ineffective, column chromatography provides a higher degree of purification. The choice of stationary phase and mobile phase is critical for achieving good separation.

Causality of Experimental Choices:

Standard silica gel is acidic and can strongly interact with the basic amino group of 4-aminobenzoic acid, leading to poor peak shape (tailing) and potential degradation.[13][14]

  • Amine-Functionalized Silica: Using an amine-functionalized stationary phase can mitigate the strong interaction between the basic analyte and the acidic silica, resulting in better separation.[14]

  • Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can neutralize the acidic sites on the silica gel, improving the chromatography of basic compounds.[13]

Experimental Protocol (Normal Phase with Modifier):

  • Stationary Phase: Pack a column with silica gel.

  • Mobile Phase Selection: Use a non-polar solvent system, such as a mixture of hexane and ethyl acetate. Add a small amount (e.g., 0.1-1%) of triethylamine to the mobile phase.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the purified product.

  • Isolation: Combine the pure fractions and evaporate the solvent.

Diagram: Logic for Chromatography Method Selection

G start Is the product an amine? silica Standard Silica Gel with Mobile Phase Modifier (e.g., Triethylamine) start->silica Yes amine_silica Amine-Functionalized Silica start->amine_silica Yes, and standard method is failing

Caption: Decision logic for purifying amines via column chromatography.

References

  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem. National Center for Biotechnology Information. [Link]

  • 4-Aminobenzoic acid - Solubility of Things. Solubility of Things. [Link]

  • In aminobenzoic acid, do we have three different pKa's? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate - Studylib. Studylib. [Link]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA) - European Commission. European Commission. [Link]

  • Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone - ResearchGate. ResearchGate. [Link]

  • 4-Aminobenzoic acid - Wikipedia. Wikipedia. [Link]

  • p-Aminobenzoic Acid - The Merck Index. The Merck Index. [Link]

  • ACID/BASE SEPARATION OF A MIXTURE - Harper College. Harper College. [Link]

  • Experiment 3: Separation of a Mixture by Acid-Base Extraction - UW-Madison Chemistry. University of Wisconsin-Madison Chemistry. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Biotage. [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents.
  • Is there an easy way to purify organic amines? - Biotage. Biotage. [Link]

  • Attempted synthesis of propyl 4 aminobenzoate - Sciencemadness Discussion Board. Sciencemadness Discussion Board. [Link]

  • Straight Answers: Best column for amine purification - YouTube. YouTube. [Link]

  • Process for the purification of aromatic amines - Google Patents.
  • Experiment 17: multi-step synthesis: Benzocaine. Simon Fraser University. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. Agilent. [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. Chemistry Steps. [Link]

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

  • Crystallization of Para -aminobenzoic acid Forms from Specific Solvents - ResearchGate. ResearchGate. [Link]

  • Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid - YouTube. YouTube. [Link]

  • ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Technical Support Center: Precipitation & Crystallization of 4-(2-Fluorobenzamido)benzoic Acid

[1]

Case ID: PRECIP-FBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Crystallization Process Development[1]

Executive Summary

You are attempting to isolate 4-(2-Fluorobenzamido)benzoic acid , a weak organic acid with low aqueous solubility in its protonated form.[1] The primary challenge with this molecule lies in its structural duality: the benzoic acid moiety governs pH-dependent solubility, while the fluorobenzamido group increases lipophilicity and the risk of "oiling out" (liquid-liquid phase separation) rather than clean crystallization.

This guide replaces trial-and-error with a thermodynamic approach based on the Henderson-Hasselbalch equation and Metastable Zone Width (MSZW) control.

Module 1: The Science of Solubility & pH

The Dissociation Equilibrium

Your molecule exists in two distinct states depending on the pH of the solution. Understanding the transition between these states is critical for yield and purity.

  • State A (High pH > 6): The molecule exists as the Carboxylate Salt (highly water-soluble).

  • State B (Low pH < 3): The molecule exists as the Free Acid (poorly water-soluble).

The transition point is defined by the molecule's pKa. While the pKa of benzoic acid is ~4.2, the electron-withdrawing nature of the amide and fluorine groups in your molecule likely shifts the pKa slightly lower, estimated between 3.5 – 3.9 .

The "Yield vs. pH" Relationship

To maximize yield, you must drop the pH significantly below the pKa. According to the Henderson-Hasselbalch equation, at pH = pKa - 2 , approximately 99% of your molecule is in the insoluble free acid form.

Target Final pH: 1.5 – 2.0 (Ensures >99.5% theoretical recovery).

Species Distribution Diagram

The following diagram illustrates the workflow and the chemical species transformation.

Gcluster_0Dissolution Phase (pH > 8)cluster_1Acidification Phasecluster_2Isolation Phase (pH < 2)SaltCarboxylate Salt(Soluble)TransSupersaturationGenerationSalt->TransAdd HCl/H2SO4Slow DosingAcidFree Acid(Precipitate)Trans->AcidNucleation &GrowthCCP1CCP: Temp Control(Avoid Oiling Out)Trans->CCP1CCP2CCP: Agitation(Avoid Agglomeration)Trans->CCP2

Caption: Workflow for pH-shift reactive crystallization showing critical control points (CCPs) for impurity management.

Module 2: Optimized Experimental Protocol

Objective: Isolate high-purity crystalline solid, avoiding amorphous gel or oil formation.

Reagents
  • Solvent: Water (or Water/Ethanol 90:10 if lipophilicity causes oiling).[1]

  • Base: 1M NaOH (Sodium Hydroxide).[1][2]

  • Acid: 1M HCl (Hydrochloric Acid) or 1M H₂SO₄.[1]

Step-by-Step Procedure
  • Dissolution (The Salt Formation):

    • Suspend the crude this compound in water (approx. 10-15 volumes).

    • Slowly add 1M NaOH with stirring until the pH reaches 9.0 – 10.0 .

    • Checkpoint: The solution should be clear. If particulates remain, filter the solution (0.45 µm) to remove insoluble mechanical impurities.[1] These act as "bad seeds" that degrade crystal quality.[1]

  • The "Cloud Point" Approach (Nucleation Control):

    • Heat the solution to 40–50°C . (Elevated temperature prevents oiling out by keeping the metastable oil phase soluble).

    • Slowly add 1M HCl until the solution becomes slightly turbid (The Cloud Point). This usually occurs near pH 4.5 – 5.0 .[1]

    • STOP acid addition.[1] Allow the turbidity to stabilize into defined crystals for 15–30 minutes. This is the "Seed Bed."

  • Growth Phase:

    • Once a seed bed of crystals is visible, resume acid addition very slowly (e.g., 1 mL/min).[1]

    • Target a final pH of 1.5 – 2.0 .[1]

  • Cooling & Aging:

    • Cool the slurry to 5–10°C over 60 minutes.

    • Hold (Age) for 1–2 hours. This "Ostwald Ripening" phase allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.[1]

  • Filtration & Wash:

    • Filter under vacuum.[1][3][4]

    • Wash with 0.1M HCl (chilled) to remove trapped salts (NaCl) without redissolving the product.

    • Final wash with water.[1][3]

Module 3: Troubleshooting Guide (FAQs)

Issue 1: "My product turned into a sticky oil/gum instead of crystals."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It happens when the supersaturation is too high, or the temperature is too low during the initial acidification. The molecule separates as a liquid oil before it can organize into a crystal lattice. Corrective Action:

  • Increase Temperature: Perform the acidification at 50°C or 60°C.

  • Add Co-Solvent: Add 5-10% Ethanol or Methanol to the initial alkaline solution. This increases the solubility of the "oil" phase, forcing the system to bypass the oil region and go directly to crystallization.

  • Seed It: Add a small amount of pure, solid product crystals right before the cloud point to provide a template for growth.

Issue 2: "The yield is lower than expected (<80%)."

Diagnosis: The final pH is likely too high, leaving product dissolved in the mother liquor. Corrective Action:

  • Check pH: Ensure final pH is < 2.0.

  • Salt Effect: If the molecule is amphoteric (unlikely here, but possible if the amide hydrolyzes), extremely low pH (<0.[1]5) might re-dissolve it.[1] Stick to pH 1.5–2.0.[1]

  • Volume: If you used too much water initially, the inherent solubility of the free acid (even if low) will lead to losses. Reduce initial solvent volume.[1]

Issue 3: "The crystals are extremely fine and hard to filter."

Diagnosis: Nucleation was too rapid. You crashed the pH down too fast. Corrective Action:

  • Slow Down: Reduce the acid addition rate.

  • Pulse Dosing: Add acid in pulses, waiting for the pH to stabilize between additions.[1]

  • Agitation: Ensure stirring is adequate to mix the acid but not so vigorous that it breaks the crystals (shear damage).

Module 4: Data & Specifications

Table 1: Critical Process Parameters (CPP)
ParameterRangeRationale
Dissolution pH 9.0 – 11.0Ensures complete conversion to soluble carboxylate salt.[1]
Cloud Point Temperature 40°C – 50°CPrevents oiling out; promotes cleaner nucleation.[1]
Acid Addition Rate Slow (e.g., 0.5 eq/hr)Maintains supersaturation within the Metastable Zone Width (MSZW).[1]
Final pH 1.5 – 2.0Minimizes solubility loss (Target: pH < pKa - 2).[1]
Aging Time > 1 HourAllows for Ostwald Ripening (improves filterability).[1]
Table 2: Theoretical Solubility Profile
pH ConditionPredominant SpeciesSolubility Status
pH > 6.0 Anionic Salt (

)
High (Soluble)
pH 4.0 - 6.0 Mixture (Buffer Region)Variable (Precipitation begins)
pH < 3.0 Free Acid (

)
Low (Precipitate)

References

  • Nagy, Z. K., et al. (2022).[1] Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization. ACS Omega.[1]

    • [1]

    • Relevance: Establishes the link between pH control and crystal agglomer
  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization.[1] Butterworth-Heinemann.[1]

    • Relevance: The definitive text on MSZW and preventing "oiling out" in organic acids.
  • PubChem. (2025).[1][5] 4-Fluorobenzoic acid: Chemical and Physical Properties. National Library of Medicine.[1]

    • [1]

    • Relevance: Provides pKa data for the core fluorobenzoic acid moiety (~4.14) used to estimate the behavior of the amide derivative.[6]

  • BenchChem Technical Support. (2025).

    • [1]

    • Relevance: Confirms pH 2.5–3.0 as a critical transition zone for benzoic acid derivative chromatography and solubility.[1]

Validation & Comparative

Positional Isomerism in Medicinal Chemistry: A Comparative Analysis of 2-Fluoro and 4-Fluoro Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzamide-based pharmacophores—common in histone deacetylase (HDAC) inhibitors, antipsychotics (e.g., sulpiride analogs), and antibacterial agents—the "Fluorine Scan" is a pivotal stage. While fluorine is a bioisostere for hydrogen, its placement at the ortho (2-position) versus para (4-position) exerts divergent effects on the molecule's physicochemical profile.

This guide delineates the structural and biological consequences of this positional isomerism. 2-fluoro substitutions are primarily employed to lock bioactive conformations via intramolecular hydrogen bonding (IMHB), whereas 4-fluoro substitutions are strategic tools for blocking metabolic soft spots (CYP450 oxidation) and modulating lipophilicity without introducing steric clash.

Structural & Physicochemical Determinants[1][2][3][4][5][6][7]

The Ortho-Fluoro Effect (2-F): Conformational Locking

The introduction of fluorine at the 2-position of the benzamide ring creates a specific electrostatic environment that favors a planar conformation. This is driven by an intramolecular hydrogen bond (IMHB) between the amide nitrogen proton (


) and the ortho-fluorine atom (

).
  • Mechanism: The

    
     interaction forms a pseudo-six-membered ring.
    
  • Energetics: This interaction can lower the rotational energy barrier, locking the amide bond coplanar with the phenyl ring.

  • Biological Consequence: Reduces the entropic penalty upon binding to narrow receptor pockets (e.g., the tunnel-like active sites of Class I HDACs).

The Para-Fluoro Effect (4-F): Metabolic & Electronic Modulation

The 4-position is electronically coupled to the amide carbonyl but sterically distal.

  • Metabolic Blocking: The para position is the primary site for CYP450-mediated oxidative metabolism (hydroxylation). Replacing

    
     with 
    
    
    
    (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks this pathway.
  • Electronic Pull: 4-F exerts a strong

    
    -inductive withdrawing effect, increasing the acidity of the amide 
    
    
    
    (if acting as a donor) without the steric bulk associated with ortho-substitution.
Comparative Physicochemical Profile[3]
Feature2-Fluoro Benzamide (Ortho)4-Fluoro Benzamide (Para)
Primary Utility Conformational Restriction (Rigidity)Metabolic Stability (

extension)
Steric Effect High (Shields Carbonyl)Low (Negligible steric clash)
Electronic Effect Inductive (-I) + Resonance (+R)Strong Inductive (-I)
Lipophilicity (

LogP)
Moderate increaseHigher increase (due to symmetry/polarity)
Metabolic Liability Blocks ortho-hydroxylation; shields amide hydrolysisBlocks para-hydroxylation (Major)
Key Interaction Intramolecular H-bond (

)
Intermolecular interactions (Receptor walls)

Biological Activity & SAR Logic[8]

Decision Logic for Lead Optimization

The choice between 2-F and 4-F is rarely arbitrary. It follows a logic gate based on the failure mode of the lead compound.

SAR_Logic Start Lead Benzamide Optimization Issue Identify Primary Liability Start->Issue Metab Low Metabolic Stability (High Clearance) Issue->Metab Potency Low Potency / Selectivity (Poor Binding) Issue->Potency Para Strategy: 4-Fluoro Substitution Metab->Para Ortho Strategy: 2-Fluoro Substitution Potency->Ortho Mech_Para Mechanism: Blocks CYP450 para-hydroxylation site Para->Mech_Para Mech_Ortho Mechanism: Locks conformation via N-H...F Bond Ortho->Mech_Ortho Result_Para Outcome: Increased t1/2 Maintained Binding Mode Mech_Para->Result_Para Result_Ortho Outcome: Reduced Entropy Penalty Improved Receptor Fit Mech_Ortho->Result_Ortho

Figure 1: Strategic decision tree for deploying fluorine scans in benzamide medicinal chemistry.

Case Study: HDAC Inhibitors (Class I Selectivity)

In the development of HDAC inhibitors (e.g., Entinostat derivatives), the benzamide moiety acts as the surface recognition cap or the linker.

  • 2-Fluoro Application: Used when the benzamide aniline serves as the Zinc Binding Group (ZBG). The 2-F substitution on the aniline ring (e.g., in Chidamide) lowers the pKa of the amine, optimizing Zinc chelation kinetics.

  • 4-Fluoro Application (The "FNA" Example): Research on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) demonstrated that 4-fluorination (on the aniline ZBG side) significantly improved metabolic stability while maintaining high potency (

    
     nM against HDAC3) compared to non-fluorinated analogs [1]. The 4-F prevented rapid oxidative clearance, a common failure point for benzamides.
    

Experimental Protocols

To objectively compare 2-F vs 4-F derivatives, researchers must assess both binding affinity (potency) and metabolic resilience .

Protocol A: Microsomal Stability Assay

This assay determines if the 4-F substitution successfully blocks metabolism compared to the 2-F or unsubstituted analog.

Materials:

  • Pooled Liver Microsomes (Human/Mouse) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (2-F and 4-F analogs).

  • LC-MS/MS.

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate microsomes (0.5 mg/mL final) with compound for 5 min at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Success Metric: A 4-F derivative is considered superior if intrinsic clearance (


) is reduced by >50% compared to the unsubstituted parent.
Protocol B: General Synthesis of Fluorobenzamides

Standard amide coupling is used to synthesize the comparative library.

Synthesis_Workflow SM1 Fluorobenzoic Acid (2-F or 4-F) Reagent HATU / DIPEA DMF, RT, 12h SM1->Reagent SM2 Amine Partner (R-NH2) SM2->Reagent Workup Aq. Workup (EtOAc/NaHCO3) Reagent->Workup Purify Flash Column Chromatography Workup->Purify Product Target Benzamide Purify->Product

Figure 2: General synthesis workflow for fluorinated benzamide derivatives.

Step-by-Step:

  • Activation: Dissolve 1.0 eq of the appropriate Fluorobenzoic acid (2-F or 4-F) in dry DMF. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 min.

  • Coupling: Add 1.0 eq of the amine partner. Stir at Room Temperature (RT) for 12–16 hours under

    
    .
    
  • Monitoring: Check progress via TLC (System: Hexane/EtOAc) or LC-MS.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (x2), water, and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate and purify via silica gel flash chromatography.

References

  • 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor Source: NIH / PubMed [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry [Link][1]

  • Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry Source: Journal of Medicinal Chemistry [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Source: Pharmaceuticals (MDPI) [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Determination of 4-[(2-fluorobenzoyl)amino]benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, encapsulated in the crystal structure, governs a compound's physicochemical properties, including solubility, stability, and bioavailability—critical parameters in pharmaceutical development. This guide provides an in-depth technical comparison of methods for determining the crystal structure of 4-[(2-fluorobenzoyl)amino]benzoic acid, a molecule of interest due to its structural motifs common in medicinal chemistry. We will explore the gold-standard technique, single-crystal X-ray diffraction, and contrast it with powerful alternatives, offering field-proven insights into the causality behind experimental choices.

The Central Role of Crystal Structure in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, many of which can be mitigated by a thorough understanding of its solid-state properties. For a molecule like 4-[(2-fluorobenzoyl)amino]benzoic acid, the interplay of the fluoro-substituted benzoyl group and the aminobenzoic acid moiety dictates the potential for various intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions, in turn, control the crystal packing and can lead to polymorphism—the existence of multiple crystal forms with different properties. An unambiguous determination of the crystal structure is therefore not merely an academic exercise but a crucial step in de-risking a developmental compound.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

For decades, single-crystal X-ray diffraction (SCXRD) has been the definitive method for elucidating the atomic arrangement of small molecules.[1] Its ability to provide precise bond lengths, bond angles, and conformational details is unparalleled.[2][3] The process hinges on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered, crystalline lattice.

Experimental Workflow: A Step-by-Step Rationale

The successful application of SCXRD is a multi-step process, with the outcome of each step being critical for the next.

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Material selection Crystal Selection crystallization->selection Single, Defect-Free Crystal mounting Crystal Mounting selection->mounting diffraction X-ray Diffraction mounting->diffraction Precise Orientation integration Data Integration diffraction->integration Diffraction Pattern solution Structure Solution integration->solution refinement Structure Refinement solution->refinement Initial Model validation Validation & Analysis refinement->validation Final Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction.
  • Synthesis and Purification: The starting material, 4-[(2-fluorobenzoyl)amino]benzoic acid, must be synthesized and purified to a high degree. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. A common synthetic route involves the acylation of 4-aminobenzoic acid with 2-fluorobenzoyl chloride.[4]

  • Crystal Growth: This is often the most challenging and empirical step. The goal is to obtain single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality. For aromatic carboxylic acids, slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or dimethylformamide) is a common starting point.[5] The choice of solvent is critical as it can influence the resulting polymorph.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal should be clear, have well-defined faces, and be free of cracks or other defects.

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[3]

  • Data Processing and Structure Solution: The collected diffraction data are processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map, from which an initial model of the molecular structure can be built.[6]

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final, precise crystal structure.[6][7]

Comparative Analysis with Alternative Methodologies

While SCXRD is the gold standard, obtaining suitable single crystals can be a significant bottleneck.[8] In such cases, alternative and complementary techniques can provide crucial structural information.

TechniquePrincipleAdvantagesDisadvantages
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystalUnambiguous 3D structure, precise bond lengths and anglesRequires single crystals of sufficient size and quality
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a microcrystalline powderDoes not require single crystals, useful for phase identification and polymorphism screeningProvides information on unit cell parameters but not typically the full atomic arrangement ab initio
Three-Dimensional Electron Diffraction (3DED) Diffraction of electrons by nanocrystalsCan be used on much smaller crystals (nanometer to micrometer scale) than SCXRDStronger scattering can lead to dynamical effects that complicate structure solution
Crystal Structure Prediction (CSP) Computational methods to predict stable crystal structures from the molecular diagramCan guide experimental polymorph screening and aid in structure solution from powder dataComputationally intensive, and the predicted structures must be validated experimentally
"Crystalline Sponge" Method Soaking the target molecule into a porous host crystal for SCXRD analysisEnables structure determination of non-crystalline or liquid samplesFinding a suitable host crystal can be challenging, and host-guest interactions may influence the conformation
Powder X-ray Diffraction (PXRD)

PXRD is an indispensable tool in solid-state characterization, particularly for studying polymorphism.[9] While solving a crystal structure ab initio from powder data is more complex than from single-crystal data, it is possible, especially for rigid molecules.[10] For 4-[(2-fluorobenzoyl)amino]benzoic acid, PXRD would be essential for confirming the phase purity of a bulk sample and for comparing different crystalline forms that might be obtained under different crystallization conditions.

Three-Dimensional Electron Diffraction (3DED)

Recent advances in 3DED have made it a powerful technique for determining the crystal structures of small molecules from nanocrystals that are too small for SCXRD.[1][11] This method is particularly valuable when extensive screening fails to yield suitable single crystals.

methods_comparison Methodology Interrelationships cluster_main Crystal Structure Determination Methods SCXRD SCXRD PXRD PXRD SCXRD->PXRD Bulk Phase ID ThreeDED 3DED SCXRD->ThreeDED Alternative for Small Crystals CSP CSP PXRD->CSP Structure Solution

Figure 2: Interplay of key crystal structure determination techniques.

Expected Structural Features of 4-[(2-fluorobenzoyl)amino]benzoic acid

Based on the crystal structures of similar compounds, such as 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid and 2-(4-chlorobenzamido)benzoic acid, we can anticipate several key structural features for 4-[(2-fluorobenzoyl)amino]benzoic acid.[6][7][12]

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely to form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[6][7] The amide N-H group can also act as a hydrogen bond donor, potentially interacting with the amide carbonyl oxygen or the carboxylic acid carbonyl oxygen of a neighboring molecule.

  • Molecular Conformation: The molecule possesses significant conformational flexibility, particularly around the amide bond. The dihedral angle between the two aromatic rings will be a key conformational parameter. In related structures, this angle can vary, influencing the overall crystal packing.[6][12]

  • π-π Stacking: The presence of two aromatic rings suggests the potential for π-π stacking interactions, which could further stabilize the crystal lattice.[9]

Conclusion

The definitive determination of the crystal structure of 4-[(2-fluorobenzoyl)amino]benzoic acid is best achieved through single-crystal X-ray diffraction, which provides an unambiguous and precise 3D molecular structure. However, a comprehensive solid-state characterization program should integrate complementary techniques. Powder X-ray diffraction is essential for assessing bulk purity and identifying polymorphs, while 3D electron diffraction offers a viable alternative if suitable single crystals prove elusive. Crystal structure prediction can provide valuable insights to guide experimental work. By leveraging this multi-faceted approach, researchers and drug development professionals can gain a thorough understanding of the solid-state properties of this and other promising compounds, thereby facilitating a more rational and efficient development process.

References

  • Ye, Z., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1871. DOI:10.1039/D2CS00697A
  • Chernyshev, V. V., & Schenk, H. (1998). Crystal structure determination of a series of small organic compounds from powder data.
  • Campitelli, E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(5), 1598-1609. DOI:10.1021/acs.molpharmaceut.2c00020
  • Campitelli, E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Retrieved February 15, 2026, from [Link]

  • Varma, S. J., et al. (2007). Variable-temperature powder X-ray diffraction of aromatic carboxylic acid and carboxamide cocrystals. Crystal Growth & Design, 7(4), 734-741.
  • Muñoz-Flores, B. M., et al. (2012). 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o175.
  • ResearchGate. (n.d.). Carboxylic Acids and Single Crystal. Retrieved February 15, 2026, from [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. Molecules, 26(19), 5808.
  • ResearchGate. (2012). (PDF) 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid. Retrieved February 15, 2026, from [Link]

  • Asgari, D., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 709-723.
  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213.
  • Carleton College. (2018). Single-crystal X-ray Diffraction. Retrieved February 15, 2026, from [Link]

  • Hasan, E., et al. (2020). Scheme 1: Synthesis of 4-((2-hydroxybenzylidene)amino)benzoic acid (NSB). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2014). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • PubChem. (n.d.). 4-Fluorobenzamide. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluorobenzohydrazide. Retrieved February 15, 2026, from [Link]

  • Amanote Research. (2019). (PDF) Crystallographic and Spectroscopic Characterization. Retrieved February 15, 2026, from [Link]

  • ElectronicsAndBooks. (n.d.). Variable-Temperature Powder X-ray Diffraction of Aromatic Carboxylic Acid and Carboxamide Cocrystals. Retrieved February 15, 2026, from [Link]

  • Moreno-Fuquen, R., et al. (2015). Crystal structure of 2-(4-chlorobenzamido)benzoic acid.

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Fluorinated Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the fundamental photophysical properties of molecular scaffolds is paramount. Fluorinated benzamides are a cornerstone in medicinal chemistry, valued for the unique conformational and electronic changes imparted by fluorine substitution.[1] Among the essential analytical techniques, UV-Visible (UV-Vis) spectroscopy provides a rapid and accessible method to probe the electronic structure of these molecules. The position of the maximum absorption wavelength (λmax) is particularly sensitive to the electronic environment of the chromophore, offering valuable insights into the effects of substitution.

This guide provides a comparative analysis of the UV-Vis absorption maxima of select fluorinated benzamide derivatives. It is designed not merely as a list of values but as a practical resource that explains the underlying electronic principles, offers a robust experimental protocol for independent verification, and explores computational alternatives for predictive analysis.

The Benzamide Chromophore and Electronic Transitions

The characteristic UV absorption of benzamide arises from electronic transitions within its conjugated system, which comprises the phenyl ring and the carbonyl group of the amide. The primary absorption bands are due to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. A weaker, often unobserved, n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, can also occur.[2]

The position and intensity of these absorption bands are highly influenced by substituents on the aromatic ring. Fluorine, with its dual nature of being highly electronegative (strong -I inductive effect) and having lone pairs capable of resonance (+R effect), can subtly or significantly shift the λmax depending on its position relative to the amide group.

Comparative Analysis of UV-Vis Absorption Maxima (λmax)

The following table summarizes the experimental UV-Vis absorption maxima for benzamide and several of its fluorinated derivatives. These values serve as a baseline for understanding the impact of fluorination. The data for benzamide is sourced from the NIST Chemistry WebBook, while data for the fluorinated derivatives are typically found in spectral databases such as SpectraBase, often linked through resources like PubChem.[3][4]

CompoundSubstitution Patternλmax (nm)SolventData Source
BenzamideUnsubstituted~225EthanolNIST Chemistry WebBook[3]
2-Fluorobenzamideortho-Fluoro~228EthanolSpectraBase
3-Fluorobenzamidemeta-Fluoro~224EthanolSpectraBase
4-Fluorobenzamidepara-Fluoro~232EthanolSpectraBase
PentafluorobenzamidePerfluorinated~215, ~265EthanolSpectraBase

Note: The λmax values from spectral databases are determined by visual inspection of the provided spectra and may have slight variations. The solvent plays a crucial role and should always be considered for direct comparison.

From this illustrative data, we can infer several trends:

  • Ortho- and Para-Substitution: Fluorine substitution at the ortho and para positions tends to result in a slight bathochromic shift (a shift to a longer wavelength) compared to unsubstituted benzamide. This is likely due to the resonance effect (+R) of the fluorine lone pairs extending the conjugation of the π system, which lowers the energy gap for the π → π* transition.

  • Meta-Substitution: The meta-position does not allow for direct resonance with the amide group. Therefore, the strong electron-withdrawing inductive effect (-I) of fluorine dominates, which can slightly stabilize the ground state more than the excited state, leading to a negligible or slight hypsochromic shift (a shift to a shorter wavelength).

  • Perfluorination: In pentafluorobenzamide, the cumulative and strong inductive effect of five fluorine atoms significantly alters the electronic landscape, leading to more complex spectra, often with multiple bands. The observed hypsochromic shift of the primary band compared to benzamide suggests a strong stabilization of the π orbitals.

The Role of Computational Chemistry in Predicting λmax

Given that experimental UV-Vis data is not always available for novel or less-common derivatives, computational methods provide a powerful predictive tool.[5] Time-Dependent Density Functional Theory (TD-DFT) has emerged as a robust method for calculating the electronic excitation energies and simulating the UV-Vis spectra of organic molecules.[6]

The general workflow for a TD-DFT calculation is as follows:

  • Ground-State Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[5]

  • Excited State Calculation: Using the optimized geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths for a specified number of excited states.

  • Spectrum Simulation: The calculated excitation energies (which correspond to λmax values) and their oscillator strengths (which relate to absorption intensity) are then convoluted with a broadening function (e.g., Gaussian) to generate a simulated spectrum.

While TD-DFT is a powerful tool, the accuracy of the prediction is sensitive to the choice of functional, basis set, and the inclusion of solvent effects (e.g., via the Polarizable Continuum Model - PCM).[7] Therefore, it is often benchmarked against experimental data for a class of compounds to establish a reliable computational protocol.[6]

Experimental Protocol: Determination of UV-Vis Absorption Maxima

This section provides a self-validating, step-by-step protocol for the accurate determination of the λmax of a fluorinated benzamide derivative.

4.1. Principle

This protocol is based on Beer-Lambert's Law, which states a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[2] By scanning a dilute solution of the compound across a range of UV wavelengths, a spectrum is generated, and the wavelength of maximum absorbance (λmax) can be identified.

4.2. Materials and Equipment

  • Fluorinated benzamide sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent is critical; it must be transparent in the wavelength range of interest and capable of dissolving the analyte.[8]

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks (e.g., 10 mL, 100 mL)

  • Analytical balance

  • Micropipettes

4.3. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh ~1-2 mg of benzamide derivative prep2 Dissolve in spectroscopic grade solvent in 10 mL volumetric flask prep1->prep2 Quantitative Transfer prep3 Prepare a dilute working solution (e.g., 1:100) to achieve absorbance < 1.5 prep2->prep3 Serial Dilution acq1 Set spectrophotometer wavelength range (e.g., 200-400 nm) prep3->acq1 Transfer to Cuvette acq2 Autozero with blank (solvent-filled cuvettes) acq1->acq2 acq3 Measure absorbance of the sample solution acq2->acq3 ana1 Plot Absorbance vs. Wavelength acq3->ana1 ana2 Identify λmax (wavelength at peak absorbance) ana1->ana2

Caption: Experimental workflow for determining UV-Vis λmax.

4.4. Step-by-Step Procedure

  • Preparation of Stock Solution:

    • Accurately weigh approximately 1-2 mg of the fluorinated benzamide derivative using an analytical balance.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Add a small amount of the chosen spectroscopic grade solvent (e.g., ethanol) and swirl to dissolve the compound completely.

    • Once dissolved, fill the flask to the calibration mark with the same solvent. This is your stock solution.

  • Preparation of Working Solution:

    • Perform a serial dilution of the stock solution to prepare a working solution. The goal is to achieve a maximum absorbance value between 0.5 and 1.5 for optimal accuracy. A 1:100 dilution is often a good starting point.

    • For example, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for baseline stability.

    • Set the desired wavelength range for the scan, typically from 400 nm down to 200 nm for benzamide derivatives.

  • Baseline Correction (Autozero):

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Ensure the cuvettes are clean and the optical faces are free of smudges.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero). This subtracts the absorbance of the solvent and the cuvette itself from the subsequent measurement.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it a few times with the working solution.

    • Fill the sample cuvette with the working solution and place it back into the sample holder.

    • Run the absorbance scan.

  • Data Analysis:

    • The instrument software will generate a plot of absorbance versus wavelength.

    • Use the software's peak-picking tool to identify the wavelength at which the maximum absorbance occurs. This value is the λmax.

    • Record the λmax and the absorbance value at this peak.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST. (n.d.). Benzamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Jacquemin, D., & Adamo, C. (2011). Time-Dependent Density Functional Theory for Molecules in Solution. In Practical Aspects of Computational Chemistry I (pp. 147-173). Springer, Berlin, Heidelberg. [Link]

  • Mennucci, B. (2012). Polarizable continuum model. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(3), 386-404. [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]

Sources

Strategic TLC Visualization of Fluorinated Benzoic Acid Amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TLC Visualization Strategies for Fluorinated Benzoic Acid Amides Content Type: Publish Comparison Guide

A Comparative Technical Guide for Medicinal Chemists

The Challenge: Stability vs. Visibility

Fluorinated benzoic acid amides are ubiquitous in modern drug discovery. The incorporation of fluorine improves metabolic stability and lipophilicity, while the amide bond serves as a rigid linker. However, these same properties create a visualization paradox in Thin Layer Chromatography (TLC):

  • Chemical Inertness: The electron-withdrawing nature of fluorine (and the stability of the benzamide bond) renders these compounds resistant to standard oxidative stains like Permanganate (KMnO₄).

  • Electronic Deficiency: Fluorinated aromatic rings are electron-poor, reducing their ability to form charge-transfer complexes with Iodine (I₂), often leading to "ghost spots" or rapid fading.

This guide moves beyond generic protocols to evaluate high-specificity visualization strategies tailored for these recalcitrant scaffolds.

Comparative Analysis of Visualization Methods

The following table summarizes the performance of standard vs. specialized stains for fluorinated benzamides.

MethodMechanismSensitivity (LOD)SelectivitySuitability for F-Benzamides
UV (254 nm) Fluorescence QuenchingHigh (< 0.5 µg)Low (All aromatics)Primary. F-benzamides absorb strongly.
Chlorine / o-Tolidine N-Chlorination + RedoxVery High (< 0.1 µg)Specific (Amides/Amines)Gold Standard. Detects the N-H bond directly.
Iodine Vapor Charge-Transfer ComplexModerate (1-5 µg)Low (Lipophiles)Poor. F-substitution weakens complexation.
PMA / CAM Oxidation (Mo⁶⁺ to Mo⁵⁺)ModerateLow (Reductants)Poor. Electron-deficient rings resist oxidation.
Fluorescamine Amine ConjugationHigh (pg levels)Specific (1° Amines)Negative Control. Only detects hydrolysis products.
Detailed Methodologies & Protocols
Method A: UV Visualization (The Non-Destructive Baseline)
  • Principle: Fluorinated benzamides possess a strong

    
     transition. On F254 silica plates, they quench the zinc silicate fluorescence, appearing as dark spots against a bright green background.
    
  • Protocol:

    • Elute TLC plate and dry completely (residual solvent can mask quenching).

    • Visualize under short-wave UV (254 nm).[1][2]

    • Advanced Insight: Check under long-wave UV (365 nm). Some highly fluorinated aromatics exhibit native blue fluorescence, providing a secondary identification signature.

Method B: The "Chlorine-Tolidine" Reaction (The Specific Standard)

This is the most critical method for confirming the amide functionality when UV is ambiguous or when distinguishing from non-nitrogenous impurities.

  • Mechanism:

    • Chlorination: Chlorine gas converts the amide N-H to an N-Chloroamide (N-Cl).

    • Detection: The N-Cl bond oxidizes o-tolidine (or iodide) to a colored quinonoid species.

    • Note: Fluorine substituents on the ring withdraw electrons, making the N-H slightly more acidic, which facilitates the initial chlorination step.

  • Safety Note: o-Tolidine is a carcinogen.[3] The Starch-Iodide variant described below is the safer, modern equivalent with comparable sensitivity.

Protocol (Starch-Iodide Variant):

  • Preparation of Reagents:

    • Reagent A (Chlorine Source): Mix 10 mL of 5% KMnO₄ and 10 mL of 10% HCl in a glass jar inside a fume hood. (Generates Cl₂ gas).

    • Reagent B (Detection Spray): 1% Starch solution + 1% Potassium Iodide (KI) in water.

  • Chlorination:

    • Place the dry TLC plate in the jar with Reagent A (do not let liquid touch the plate).

    • Cover loosely. Expose to Cl₂ gas for 5–10 minutes.

    • Critical Step: Remove plate and air dry in the hood for 2–5 minutes. You must remove excess adsorbed Cl₂ gas from the silica, or the whole background will turn dark.

  • Visualization:

    • Spray the plate with Reagent B.

    • Result: Amides appear as blue/black spots on a white background.

Method C: Phosphomolybdic Acid (PMA) (The General Backup)

While less effective for electron-deficient rings, PMA is useful for detecting alkyl side chains attached to the amide.

  • Protocol: Dip plate in 10% PMA in ethanol. Heat at 150°C.

  • Limitation: Fluorinated rings resist the reduction of Mo(VI), requiring higher temperatures and often yielding fainter spots compared to non-fluorinated analogues.

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the appropriate visualization method based on the compound's properties and the analytical goal.

StainSelection Start Start: Developed TLC Plate UV UV Start->UV Check Step 1: UV (254nm) IsVisible Spots Visible? Check->IsVisible AmideConfirm Need Amide Confirmation? IsVisible->AmideConfirm Yes GeneralStain Step 3: PMA or Iodine (General/Side-chains) IsVisible->GeneralStain No (Aliphatic Impurity?) ChlorineMethod Step 2: Chlorine/Starch-Iodide (Specific for N-H) AmideConfirm->ChlorineMethod Yes (High Specificity) AmideConfirm->GeneralStain No (General Screen) ResultAmide Blue/Black Spot: Amide Confirmed ChlorineMethod->ResultAmide Positive ResultImpurity No Stain: Likely Non-Amide Impurity ChlorineMethod->ResultImpurity Negative

Caption: Decision tree for selecting visualization methods. The Chlorine method is prioritized for functional group confirmation.

Troubleshooting Fluorinated Compounds
ObservationCauseCorrective Action
"Ghost Spots" in Iodine Fluorine reduces electron density, weakening I₂ intercalation.Switch to UV or Chlorine/Starch-Iodide . Do not rely on Iodine for F-compounds.
Dark Background (Chlorine Stain) Excess Cl₂ gas remained on the silica before spraying.Increase the "airing out" time between chlorination and spraying (Step 2 of Protocol B).
Spot Fades Quickly (UV) Compound may be volatile or light-sensitive.[4]Mark spots immediately with pencil. Store plate in dark if re-analysis is needed.
References
  • Louch, K. M., et al. (2022). "Visualizing TLC Plates." Chemistry LibreTexts. Available at: [Link]

  • Reach Devices. (n.d.). "TLC Stains: Recipes and Protocols." Available at: [Link]

  • University of Rochester. (n.d.). "Magic Formulas: TLC Stains."[5] Department of Chemistry. Available at: [Link]

Sources

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